

J-104129: A Technical Guide for the Study of Obstructive Airway Disease

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Compound of Interest

Compound Name: J-104129

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Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key player in the pathophysiology of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).^{[1][2]} This technical guide provides a comprehensive overview of **J-104129**, including its mechanism of action, pharmacological data, and detailed experimental protocols for its study in the context of respiratory research.

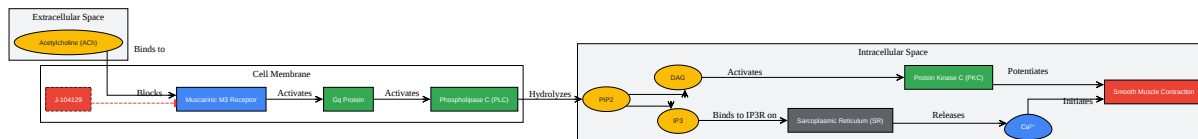
Mechanism of Action: Targeting the Muscarinic M3 Receptor

The primary mechanism of action of **J-104129** is the competitive antagonism of the muscarinic M3 receptor.^{[1][2]} In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction. By blocking this interaction, **J-104129** effectively inhibits ACh-induced airway narrowing, leading to bronchodilation.^[1]

M3 Receptor Signaling Pathway in Airway Smooth Muscle

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a series of intracellular events culminating in smooth muscle contraction. The following diagram

illustrates this critical signaling pathway.



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Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Pharmacological Data

J-104129 exhibits high affinity for the human muscarinic M3 receptor and demonstrates significant selectivity over the M2 receptor subtype. This selectivity is advantageous as antagonism of M2 receptors can lead to undesirable cardiovascular side effects.

Parameter	Receptor Subtype	Value	Reference
Ki (nM)	Human M1	19	
Human M2	490		
Human M3	4.2		
Selectivity (M2/M3)	-	~120-fold	
KB (nM) (Rat Trachea)	M3	3.3	
ED50 (mg/kg, p.o.)	ACh-induced bronchoconstriction in rats	0.58	

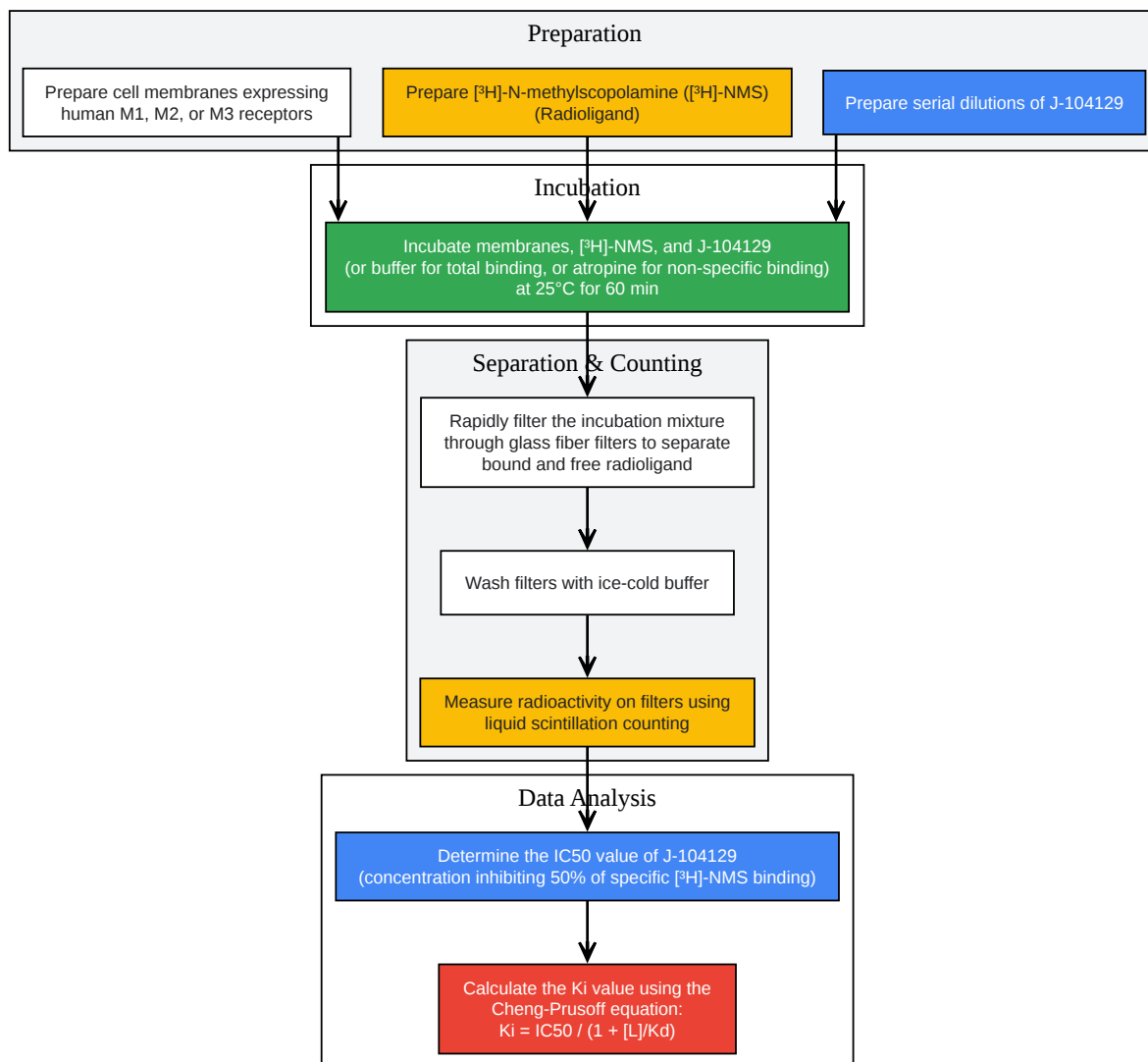
Table 1: In vitro and in vivo pharmacological data for **J-104129**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **J-104129** in obstructive airway disease research.

Muscarinic Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of **J-104129** for muscarinic receptor subtypes.



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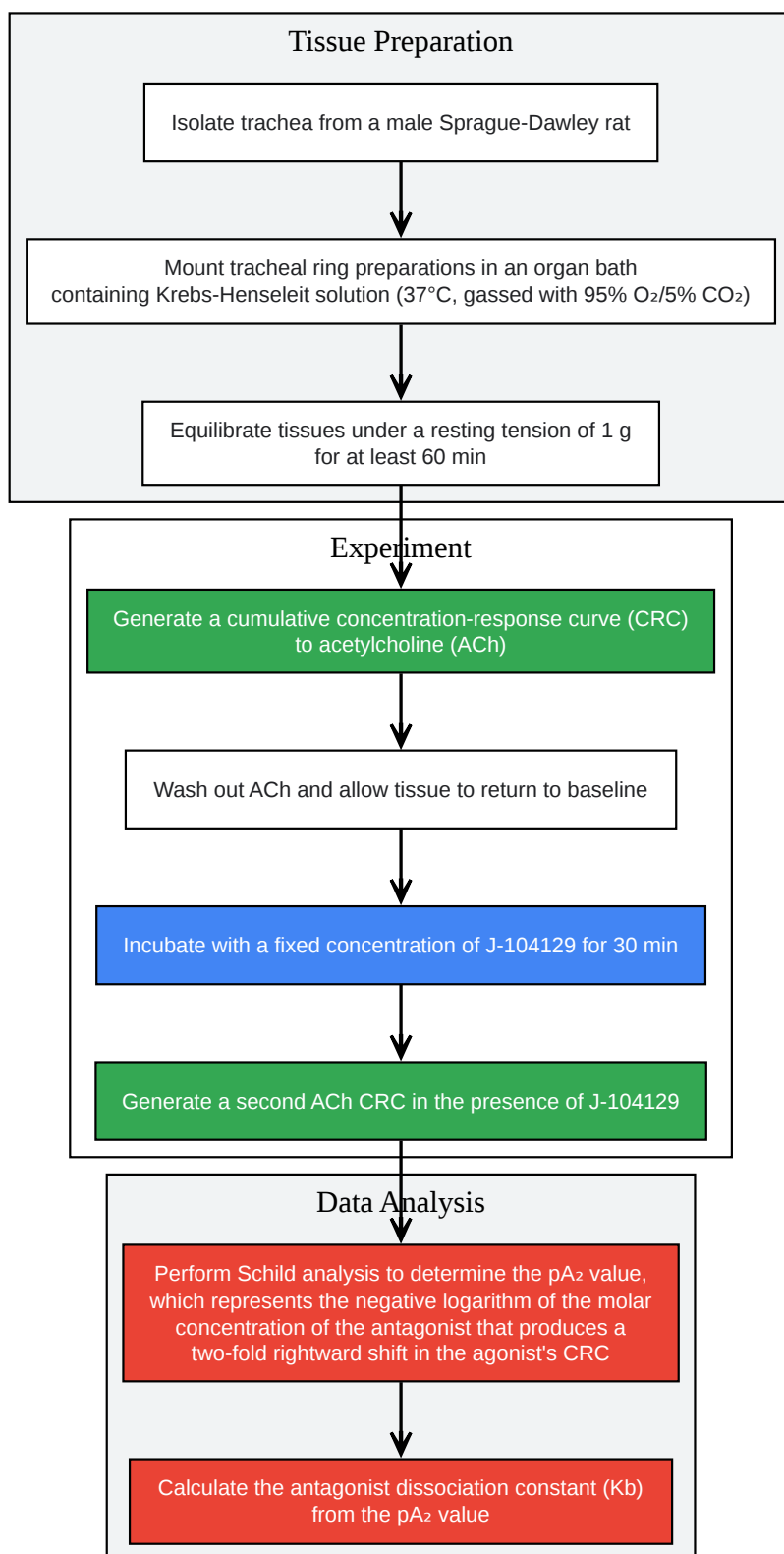
Caption: Workflow for muscarinic receptor binding assay.

Detailed Methodology:

- **Membrane Preparation:** Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human muscarinic M1, M2, or M3 receptors are used.
- **Radioligand:** [^3H]-N-methylscopolamine ([^3H]-NMS) is a commonly used radioligand for muscarinic receptor binding assays.
- **Incubation:** Membranes are incubated with a fixed concentration of [^3H]-NMS and varying concentrations of **J-104129** in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.
- **Separation:** The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove unbound radioligand.
- **Counting:** The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- **Data Analysis:** The concentration of **J-104129** that inhibits 50% of the specific binding of [^3H]-NMS (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Functional Assay: Isolated Rat Trachea Contraction

This protocol assesses the functional antagonist activity of **J-104129** on acetylcholine-induced smooth muscle contraction.



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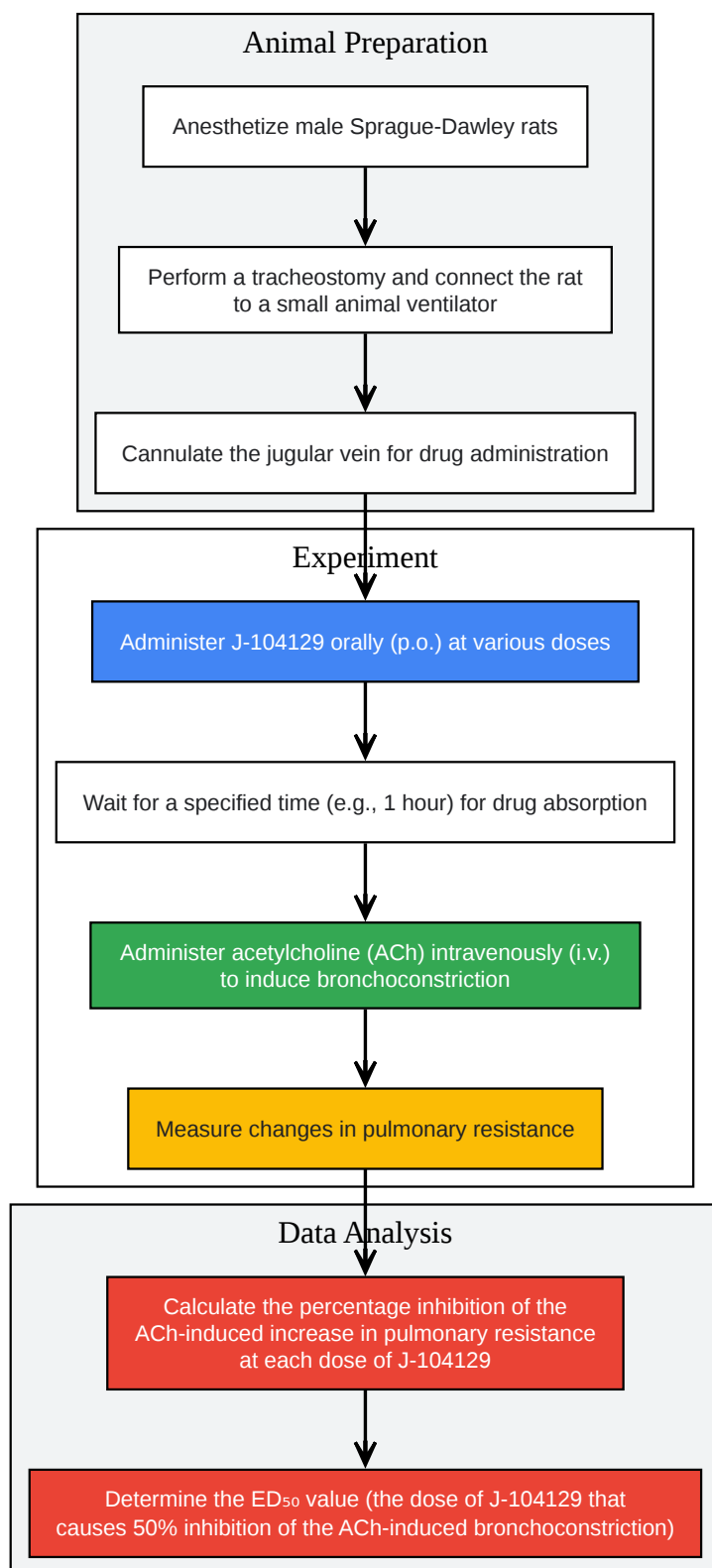
Caption: Workflow for isolated rat trachea contraction assay.

Detailed Methodology:

- **Tissue Preparation:** Tracheal rings from male Sprague-Dawley rats are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
- **Tension Measurement:** Changes in isometric tension are recorded using a force-displacement transducer.
- **Experimental Procedure:** A cumulative concentration-response curve to acetylcholine is established. After washing and re-equilibration, the tissues are incubated with **J-104129** for 30 minutes before generating a second acetylcholine concentration-response curve.
- **Data Analysis:** The antagonist potency is quantified by Schild analysis to determine the pA₂ value, from which the antagonist dissociation constant (K_b) can be calculated.

In Vivo Model: Acetylcholine-Induced Bronchoconstriction in Rats

This protocol evaluates the in vivo efficacy of orally administered **J-104129** in preventing acetylcholine-induced bronchoconstriction.



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Caption: Workflow for in vivo bronchoconstriction model.

Detailed Methodology:

- **Animal Preparation:** Anesthetized male Sprague-Dawley rats are tracheostomized and mechanically ventilated. The jugular vein is cannulated for intravenous drug administration.
- **Drug Administration:** **J-104129** is administered orally at various doses.
- **Bronchoconstriction Induction:** After a set time for drug absorption, acetylcholine is administered intravenously to induce bronchoconstriction.
- **Measurement:** Changes in pulmonary resistance are measured to quantify the degree of bronchoconstriction.
- **Data Analysis:** The percentage inhibition of the acetylcholine-induced bronchoconstriction by **J-104129** is calculated, and the ED50 value is determined.

Conclusion

J-104129 is a valuable research tool for investigating the role of the muscarinic M3 receptor in the pathophysiology of obstructive airway diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the mechanisms of bronchoconstriction and evaluating the potential of M3 receptor antagonists as therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize **J-104129** in their studies.

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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

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